2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-14-6-3-4-7-16(14)19(22)20-15(2)18(17-8-5-13-24-17)21-9-11-23-12-10-21/h3-8,13,15,18H,9-12H2,1-2H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCMJCZHEFTUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the morpholino intermediate: This involves the reaction of morpholine with an appropriate alkylating agent to introduce the morpholino group.
Introduction of the thiophene ring: This can be achieved through a coupling reaction, such as a Suzuki-Miyaura coupling, where a thiophene boronic acid derivative is coupled with a halogenated precursor.
Formation of the benzamide core: The final step involves the acylation of the intermediate with a benzoyl chloride derivative to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets. The morpholino group can enhance the compound’s solubility and bioavailability, while the thiophene ring can participate in π-π interactions with biological targets. The benzamide core can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)cyclopropanecarboxamide
- 2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one
Uniqueness
2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group enhances its solubility, while the thiophene ring provides potential for electronic interactions. The benzamide core is a versatile scaffold that can be modified to develop new derivatives with tailored properties.
Biological Activity
2-methyl-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring, a thiophene moiety, and a benzamide structure. Its molecular formula is with a molecular weight of 344.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O2S |
| Molecular Weight | 344.5 g/mol |
| CAS Number | 887205-15-4 |
The biological activity of this compound appears to involve interactions with specific molecular targets, including enzymes and receptors. This interaction can lead to alterations in cellular pathways, potentially influencing processes such as cell proliferation and apoptosis.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit cancer cell growth in various models. A study demonstrated that certain benzamide derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
Mechanistic Studies
A detailed investigation into the compound's mechanism revealed that it may inhibit specific protein-protein interactions critical for tumor progression and immune evasion. For instance, similar compounds have been shown to act as antagonists in PD-1/PD-L1 interactions, which are pivotal in cancer immunotherapy .
Study on Anticancer Activity
A recent study evaluated the anticancer potential of benzamide derivatives, including morpholine-containing compounds. It reported that these derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising anticancer activity .
Antiviral Efficacy Assessment
Another study explored the antiviral effects of thiophene derivatives against Hepatitis C Virus (HCV). The results indicated that modifications on the thiophene ring significantly enhanced the antiviral activity, suggesting that similar modifications on this compound could yield improved efficacy against viral targets .
Q & A
Q. How are structure-activity relationships (SARs) analyzed for thiophene-modified analogs?
- Methodological Answer : Systematic substitution at the thiophene 3- and 5-positions with electron-withdrawing (NO₂) or donating (OCH₃) groups evaluates electronic effects. Biological assays (IC₅₀ in kinase inhibition) correlate with Hammett σ constants. QSAR models (CoMFA/CoMSIA) prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
